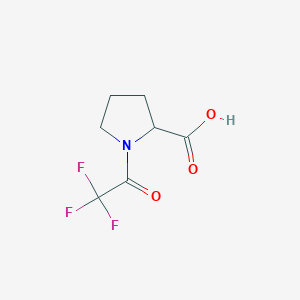

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid

Descripción

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoroacetyl group at the 1-position and a carboxylic acid at the 2-position. Its molecular formula is C₇H₈F₃NO₃, with a molar mass of 211.14 g/mol . The compound exists in two enantiomeric forms: the (S) -enantiomer (CAS: 134454-19-6) and the (R) -enantiomer, which exhibit distinct optical rotations. For instance, the (S) -form has an optical rotation of [α]D = –86 (c = 1.0, CHCl₃), differing from literature values in benzene ([α]D = –65.19, c = 1.08) due to solvent effects .

The trifluoroacetyl group enhances electrophilicity and metabolic stability, making the compound valuable in peptide synthesis and medicinal chemistry as a protecting group or intermediate. Its synthesis often involves trifluoroacetylation of pyrrolidine-2-carboxylic acid derivatives under anhydrous conditions .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJVUZNDIHXSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92076-93-2 | |

| Record name | 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine-2-carboxylic acid with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process may yield alcohols or amines, depending on the reaction conditions.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid serves as a valuable intermediate in organic synthesis. Its trifluoroacetyl group enhances reactivity, making it suitable for various chemical transformations.

Synthesis Techniques

The synthesis of this compound typically involves:

- Trifluoroacetylation : This process allows for the introduction of the trifluoroacetyl group into pyrrolidine derivatives, enhancing their chemical properties and reactivity .

- Alkylation Methods : Utilizing strong bases like sodium hydride or n-butyllithium to form alkoxides that can react with alkylating agents .

Enzyme Mechanism Studies

The trifluoroacetyl group acts as a probe for studying enzyme mechanisms and protein-ligand interactions. It can influence binding affinities and selectivity, providing insights into enzyme active sites .

Pharmaceutical Research

Research indicates that 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid may have potential therapeutic applications:

- Drug Design : Its unique chemical structure makes it a candidate for developing new drugs targeting specific biological pathways.

- Prolyl Oligopeptidase Inhibition : Studies have shown that derivatives of this compound can inhibit prolyl oligopeptidase, an enzyme involved in various physiological processes .

Industrial Applications

In the industrial sector, 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid is used in the production of specialty chemicals and materials. Its properties allow for the development of high-performance materials with specific functionalities.

Case Study 1: Trifluoroacetylation Efficiency

A study demonstrated the efficient trifluoroacetylation of highly substituted pyrrolidines using this compound. The reaction conditions were optimized to achieve high yields with minimal side reactions, showcasing its utility in synthetic chemistry .

Case Study 2: Enzyme Inhibition Profile

Research evaluated the inhibition profile of 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid against prolyl oligopeptidase. The results indicated significant inhibition with an IC50 value suggesting its potential as a therapeutic agent in treating conditions related to enzyme dysregulation .

Table 1: Synthesis Overview

Mecanismo De Acción

The mechanism of action of 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Insights :

- Trifluoroacetyl vs. Carboxypropanoyl: The trifluoroacetyl group increases lipophilicity and electron-withdrawing properties compared to the 3-carboxypropanoyl group, which enhances hydrogen bonding and solubility in polar solvents .

- Trifluoroacetyl vs. Benzoyloxyacetyl : The trifluoroacetyl group’s strong electron-withdrawing nature improves resistance to enzymatic degradation compared to benzoyl derivatives .

Pharmaceutical Derivatives

Table 2: Pharmacologically Active Pyrrolidine-2-carboxylic Acid Derivatives

Comparison :

- Enalapril vs. Trifluoroacetyl Derivative : Enalapril’s ethoxycarbonyl and phenyl groups enable angiotensin-converting enzyme (ACE) inhibition, whereas the trifluoroacetyl derivative serves as a synthetic intermediate rather than a direct therapeutic agent .

Solubility and Stability

- The trifluoroacetyl group likely reduces aqueous solubility due to increased hydrophobicity.

- Thermal Stability : The trifluoroacetyl group enhances thermal stability compared to acetylated analogs, as seen in its resistance to hydrolysis under mild acidic conditions .

Stereochemical Considerations

The (S) -enantiomer of 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid is more prevalent in pharmaceutical applications due to its alignment with natural L-proline configurations. In contrast, the (R) -enantiomer (CAS: 134454-19-6) is less commonly used but critical for chiral resolution studies .

Actividad Biológica

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

Chemical Structure and Properties

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring substituted with a trifluoroacetyl group and a carboxylic acid. Its molecular formula is C7H8F3NO2, and it possesses a molecular weight of approximately 201.14 g/mol. The trifluoroacetyl group is known for enhancing the lipophilicity and biological activity of compounds.

Synthesis

The synthesis of 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves the trifluoroacetylation of pyrrolidine-2-carboxylic acid derivatives. This process can be achieved through various methods, including the Dakin-West reaction, which allows for high yields and selectivity in producing the desired trifluoroacetylated products .

Table 1: Synthesis Overview

| Method | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Dakin-West Reaction | 70-91 | High | |

| Trifluoroacetylation | Variable | Moderate |

Biological Activity

The biological activity of 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is believed to exert its effects through several mechanisms:

- Inhibition of Enzymes : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : The compound can interact with specific receptors involved in pain and inflammation pathways.

- Cell Cycle Regulation : Preliminary studies suggest that it may influence cell cycle progression in cancer cells.

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that derivatives of pyrrolidine-2-carboxylic acid exhibit significant anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

- Anticancer Potential : Research indicates that 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis

To better understand the biological activity of 1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Q & A

Q. What are the common synthetic routes for 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving trifluoroacetylation of pyrrolidine-2-carboxylic acid derivatives. A key step involves protecting the pyrrolidine nitrogen with a trifluoroacetyl group under anhydrous conditions. For example, palladium-catalyzed coupling reactions or tert-butyloxycarbonyl (Boc) protection strategies can be employed . Optimization includes:

- Catalyst selection : Palladium(II) acetate with ligands like XPhos improves coupling efficiency.

- Temperature control : Reactions are often conducted between 40–100°C to balance yield and stereochemical integrity.

- Workup : Acidic hydrolysis (e.g., HCl/water) removes protecting groups while preserving the carboxylic acid functionality .

Q. What analytical techniques are most effective for characterizing 1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid?

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms trifluoroacetyl group incorporation. ¹⁹F NMR is critical for detecting trifluoromethyl environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .

- X-ray Crystallography : Determines absolute configuration if single crystals are obtainable .

Q. How should this compound be stored to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trifluoroacetyl group.

- Avoid : Exposure to moisture, strong acids/bases, or prolonged room-temperature storage, which may degrade the compound .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental validation. For example:

- Reaction Path Search : Identifies energetically favorable pathways for trifluoroacetylation or carboxylate functionalization.

- Machine Learning : Predicts optimal solvents/catalysts by training on datasets of analogous pyrrolidine reactions .

- Feedback Loops : Experimental results refine computational models, reducing trial-and-error cycles .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts?

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in carboxyl groups) to trace reaction pathways.

- Byproduct Isolation : Employ preparative HPLC to isolate impurities, followed by structural elucidation via NMR/MS.

- Kinetic Analysis : Compare rate constants under varying conditions (e.g., pH, temperature) to identify competing reaction mechanisms .

Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?

- Reactor Design : Continuous-flow systems improve heat/mass transfer, minimizing racemization during exothermic steps .

- Catalyst Loading : Optimize homogeneous vs. heterogeneous catalysts to reduce costs without compromising enantiomeric excess (ee).

- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction progress and intermediate stability .

Methodological Considerations

Q. What strategies mitigate health and environmental risks during handling?

Q. How can researchers validate the compound’s role in catalytic cycles or enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.